molecular formula C30H29NO3 B8569592 11-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}-11H-benzo[a]fluorene-3,9-diol CAS No. 138630-67-8

11-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}-11H-benzo[a]fluorene-3,9-diol

Cat. No. B8569592
Key on ui cas rn: 138630-67-8
M. Wt: 451.6 g/mol
InChI Key: SGLLWAFQFIJSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05147880

Procedure details

One g of the compound of Example 11 was added to 1.9 g of aluminum chloride and 1.3 g of ethanethiol in 25 ml of 1,2-dichloroethane and the reaction was carried out and the product isolated as described in Example 14. One g of impure oily product was obtained, which was purified by Waters Prep 500 liquid chromatography over normal phase silica gel, using a gradient solvent which began with 2% methanol in chloroform and progressed to 30% methanol in chloroform. The product-containing fractions were evaporated to dryness under vacuum to obtain 0.7 g of the desired product as a tan foam.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:36]=[CH:35][C:6]2=[C:7]3[C:15](=[CH:16][CH:17]=[C:5]2[CH:4]=1)[C:14]1[C:9](=[CH:10][C:11]([O:18]C)=[CH:12][CH:13]=1)[CH:8]3[C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:22][CH:21]=1.[Cl-].[Al+3].[Cl-].[Cl-].C(S)C>ClCCCl>[OH:2][C:3]1[CH:36]=[CH:35][C:6]2=[C:7]3[C:15](=[CH:16][CH:17]=[C:5]2[CH:4]=1)[C:14]1[C:9](=[CH:10][C:11]([OH:18])=[CH:12][CH:13]=1)[CH:8]3[C:20]1[CH:21]=[CH:22][C:23]([O:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:24][CH:25]=1 |f:1.2.3.4|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=2C(=C3C(C4=CC(=CC=C4C3=CC2)OC)C2=CC=C(C=C2)OCCN2CCCCC2)C=C1
Name
Quantity
1.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)S
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product isolated
CUSTOM
Type
CUSTOM
Details
One g of impure oily product was obtained
CUSTOM
Type
CUSTOM
Details
which was purified by Waters Prep 500 liquid chromatography over normal phase silica gel
CUSTOM
Type
CUSTOM
Details
The product-containing fractions were evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C(=C3C(C4=CC(=CC=C4C3=CC2)O)C2=CC=C(C=C2)OCCN2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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